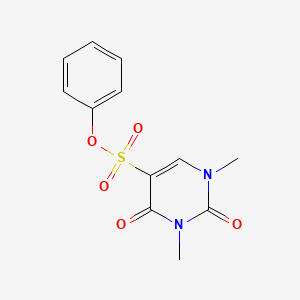

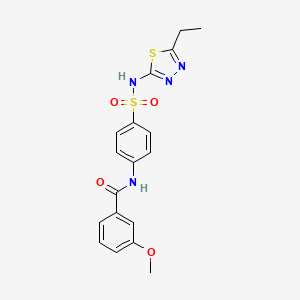

1,3-二甲基-2,4-二氧代-5-嘧啶磺酸苯酯

描述

The compound 1,3-Dimethyl-2,4-dioxo-5-pyrimidinesulfonic acid phenyl ester is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals and agrochemicals due to their biological activities. The specific compound is not directly mentioned in the provided papers, but its structure can be inferred to contain a pyrimidine core with methyl groups at the 1 and 3 positions, a dioxo functionality at the 2 and 4 positions, and a phenyl ester group linked to a sulfonic acid at the 5 position.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, an efficient method for the synthesis of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones was developed using a domino sequence involving Michael addition, cyclization, and aerial oxidation . Although this method does not directly apply to the synthesis of 1,3-Dimethyl-2,4-dioxo-5-pyrimidinesulfonic acid phenyl ester, similar synthetic strategies involving acid-catalyzed cyclization and esterification reactions could potentially be adapted for its synthesis .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring with nitrogen atoms at positions 1 and 3. The substitution of functional groups at various positions on the ring can significantly alter the compound's properties. For example, the introduction of methyl groups can increase lipophilicity, while the presence of a sulfonic acid ester may enhance solubility in polar solvents .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. The reactivity of the 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrano[4,3-d]pyrimidinium cation, a related compound, towards N-nucleophiles has been studied, indicating that the pyrimidine ring can act as an electrophile in certain conditions . This suggests that the 1,3-Dimethyl-2,4-dioxo-5-pyrimidinesulfonic acid phenyl ester could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in acidity, basicity, solubility, and spectral characteristics. For instance, the acidity constants and spectroscopic characteristics of 4- and 6-methyl derivatives of 5,7-dioxo(4H,6H)-1,3-dithiolo[4,5-d]pyrimidine were determined, highlighting the impact of methyl substitution on these properties . Although the exact properties of 1,3-Dimethyl-2,4-dioxo-5-pyrimidinesulfonic acid phenyl ester are not provided, similar analytical techniques could be employed to elucidate its properties.

科学研究应用

光化学合成和新化合物形成

已经采用光化学合成技术从嘧啶衍生物中创造了新的β-内酰胺系统,展示了这些化合物在生成具有潜在药理学意义的新分子结构方面的多功能性(Donati et al., 2003)。

结构表征和分子相互作用

研究详细描述了各种嘧啶衍生物的合成和结构表征,揭示了复杂的分子几何结构和分子间相互作用。这些见解对于理解这些化合物在药物设计和材料科学中的反应性和潜在应用至关重要(Shang et al., 2012)。

对映选择性反应和动力学分辨

关于脂肪酶催化的涉及嘧啶酯的对映选择性反应的研究强调了这些化合物在不对称合成中的重要性,为在药物化学中有价值的手性分子提供了途径(Sobolev et al., 2002)。

抗菌和抗癌活性

已合成新的吡唑嘧啶衍生物并评估其抗菌和抗5-脂氧合酶活性,突显了嘧啶衍生物在应对各种健康状况中的治疗潜力(Rahmouni et al., 2016)。

属性

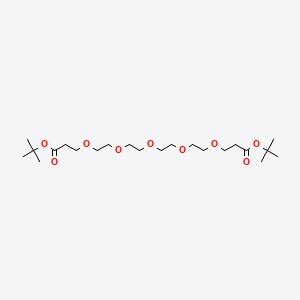

IUPAC Name |

phenyl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c1-13-8-10(11(15)14(2)12(13)16)20(17,18)19-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDFIELPDVVWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324979 | |

| Record name | phenyl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3-Dimethyl-2,4-dioxo-5-pyrimidinesulfonic acid phenyl ester | |

CAS RN |

869070-39-3 | |

| Record name | phenyl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

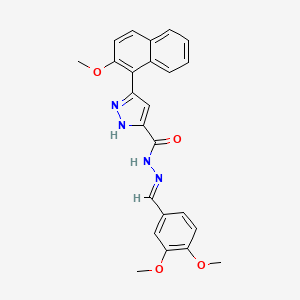

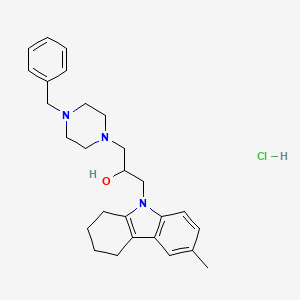

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide](/img/structure/B2500655.png)

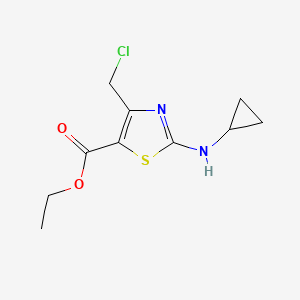

![(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2500667.png)

![3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500675.png)

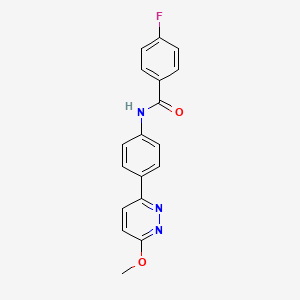

![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)